Cyclopentyl 4-(2-chloro-5-nitrophenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
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Overview
Description
Cyclopentyl 4-(2-chloro-5-nitrophenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a cyclopentyl group, a chloro-nitrophenyl group, a dimethoxyphenyl group, and a hexahydroquinoline core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentyl 4-(2-chloro-5-nitrophenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the hexahydroquinoline core, followed by the introduction of the cyclopentyl, chloro-nitrophenyl, and dimethoxyphenyl groups. Common reagents used in these reactions include various chlorinating agents, nitro compounds, and methoxy reagents. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods aim to optimize reaction efficiency, reduce production costs, and ensure consistent product quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS), is essential for monitoring the synthesis process and verifying the final product’s composition.
Chemical Reactions Analysis
Types of Reactions
Cyclopentyl 4-(2-chloro-5-nitrophenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce amino-substituted compounds.
Scientific Research Applications
Cyclopentyl 4-(2-chloro-5-nitrophenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Cyclopentyl 4-(2-chloro-5-nitrophenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways or induce antimicrobial effects by disrupting bacterial cell membranes.
Comparison with Similar Compounds
Similar Compounds
- Cyclopentyl 4-(2-chloro-5-nitrophenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
- This compound
Uniqueness
This compound stands out due to its unique combination of functional groups and structural features
Biological Activity
Cyclopentyl 4-(2-chloro-5-nitrophenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. Its intricate structure consists of several functional groups that contribute to its biological activity.
Chemical Structure and Properties
Property | Value |
---|---|
Molecular Formula | C30H31ClN2O7 |
Molecular Weight | 567.0 g/mol |
IUPAC Name | This compound |
InChI Key | MOFBLMGWAAFNBD-UHFFFAOYSA-N |
Antimicrobial Properties
Recent studies have explored the antimicrobial activity of this compound against various bacterial strains. The mechanism of action is believed to involve the disruption of bacterial cell membranes and interference with cell signaling pathways.
Case Study: Antibacterial Activity
In a comparative study of several quinoline derivatives, this compound exhibited significant antibacterial properties against:
- Staphylococcus aureus
- Escherichia coli
- Pseudomonas aeruginosa
The Minimum Inhibitory Concentration (MIC) values were found to be comparable to established antibiotics such as kanamycin .
Anticancer Activity
The compound has also been investigated for its potential anticancer effects. It appears to inhibit cancer cell proliferation by modulating key signaling pathways involved in cell growth and apoptosis.
Research Findings on Anticancer Mechanisms
- Cell Cycle Arrest : Studies indicate that the compound induces G1 phase arrest in cancer cells.
- Apoptosis Induction : It promotes apoptosis through the activation of caspases and the downregulation of anti-apoptotic proteins.
- Inhibition of Metastasis : The compound has shown potential in reducing the migratory capabilities of cancer cells in vitro.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for bacterial survival and cancer cell proliferation.
- Receptor Modulation : It has been suggested that the compound interacts with various receptors that play a role in cellular signaling and immune response.
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds reveals that the unique combination of functional groups in this compound enhances its biological efficacy.
Compound Name | Antibacterial Activity | Anticancer Activity | Unique Features |
---|---|---|---|
Compound A | Moderate | Low | Lacks chloro group |
Compound B | High | Moderate | Simple structure |
This Compound | High | Significant | Complex multi-functional structure |
Properties
Molecular Formula |
C30H31ClN2O7 |
---|---|
Molecular Weight |
567.0 g/mol |
IUPAC Name |
cyclopentyl 4-(2-chloro-5-nitrophenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C30H31ClN2O7/c1-16-27(30(35)40-20-6-4-5-7-20)28(21-15-19(33(36)37)9-10-22(21)31)29-23(32-16)12-18(13-24(29)34)17-8-11-25(38-2)26(14-17)39-3/h8-11,14-15,18,20,28,32H,4-7,12-13H2,1-3H3 |
InChI Key |
MOFBLMGWAAFNBD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC(=C(C=C3)OC)OC)C4=C(C=CC(=C4)[N+](=O)[O-])Cl)C(=O)OC5CCCC5 |
Origin of Product |
United States |
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